molecular formula C26H52N2O5 B1237490 Kryptofix 221D CAS No. 62002-40-8

Kryptofix 221D

Número de catálogo: B1237490
Número CAS: 62002-40-8
Peso molecular: 472.7 g/mol
Clave InChI: AYKASNXTQRDUFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Kryptofix 221D, also known as 5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrocyclic compound belonging to the family of cryptands. Cryptands are a class of synthetic molecules known for their ability to form stable complexes with metal ions. This compound is particularly notable for its cage-like structure, which allows it to encapsulate metal ions, forming stable cryptates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Kryptofix 221D typically involves the reaction of a precursor molecule with a decyl chain and a series of ethylene glycol units. The reaction conditions often include the use of a solvent such as diglyme and a catalyst to facilitate the formation of the macrocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Kryptofix 221D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include metal cryptates, substituted derivatives, and oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

Phase Transfer Catalyst in Radiochemistry
Kryptofix 221D serves as a crucial phase transfer catalyst in the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET). It facilitates the efficient transfer of fluoride ions from an aqueous to an organic phase, enhancing the yield of radiolabeled products. Studies have demonstrated that this compound is instrumental in synthesizing radiopharmaceuticals such as 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG) and other complex formulations. For instance, a high-performance liquid chromatography-tandem mass spectrometric method was developed for quantifying Kryptofix levels in these formulations, ensuring compliance with safety standards before administration to patients .

Automated Synthesis Processes
Recent advancements have introduced fully automated synthesis methods utilizing this compound. For example, the automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine has been achieved using Kryptofix as a phase transfer catalyst, significantly improving production efficiency and consistency . Additionally, its role in the electrochemical concentration of no-carrier-added fluoride from water has been highlighted, facilitating the synthesis of various fluorine-18 labeled radiopharmaceuticals .

Separation Science

Liquid Chromatography Applications
this compound has been explored for its effectiveness in liquid chromatography for separating alkali and alkaline-earth metals. Its unique structure allows for selective interactions with metal ions, which can enhance separation processes in analytical chemistry . The optimization of dynamically coated cryptand systems has shown promise for various separation applications, indicating its versatility beyond radiochemistry .

Molecular Association Studies

Hydrophilic and Hydrophobic Interactions
Research into the molecular association of this compound has revealed insights into its behavior in salt-water solutions. Small-angle neutron scattering studies have demonstrated that this compound forms aggregates in solution, influenced by its hydrophobic and hydrophilic properties. These studies indicate that the compound can create mixed micelles when combined with sodium salts, which can be useful for understanding surfactant behavior in biological and chemical systems . The critical micelle concentration (cmc) values obtained from these studies provide essential data for applications requiring controlled aggregation behavior .

  • Synthesis of [(18)F]FEDAC : A study highlighted the use of this compound in the radiosynthesis of [(18)F]FEDAC, demonstrating improved efficiency and safety protocols necessary for clinical applications .
  • Micellar Behavior Investigation : Research involving small-angle neutron scattering provided insights into the aggregation behavior of this compound in aqueous solutions containing sodium chloride. The findings indicated that varying salt concentrations could significantly affect micelle formation and stability .
  • Optimization in Liquid Chromatography : Investigations into dynamically coated cryptand systems revealed their potential for optimizing separations involving alkali metals, showcasing this compound's utility beyond standard applications .

Mecanismo De Acción

Kryptofix 221D exerts its effects through the formation of stable complexes with metal ions. The cage-like structure of the compound allows it to encapsulate metal ions, thereby stabilizing them and facilitating their transport and reactivity. The molecular targets include various metal ions, and the pathways involved are primarily related to ion transport and complexation .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Kryptofix 221D is unique due to its specific structure, which provides a high affinity for certain metal ions and allows for the formation of highly stable complexes. This makes it particularly useful in applications requiring precise control of metal ion interactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying the complexation behavior of Kryptofix 221D with metal ions like calcium?

Conductometric titration is a primary method for evaluating binding constants (KA) and thermodynamic parameters. In mixed methanol (MeOH)-dimethylformamide (DMF) solvents, measure specific conductivity at varying Ca(NO3)2 concentrations and temperatures (298.15–313.15 K). Use the Fuoss-Shedlovsky equation for 1:1 electrolytes or simplified equations for 1:2 electrolytes to calculate KA and limiting molar conductivity (σ0). Validate results with Ostwald and Arrhenius theories .

Q. How do solvent composition and temperature influence the stability of this compound-metal complexes?

Solvent polarity and dielectric constant significantly affect complexation. For Ca<sup>2+</sup>, maximum binding occurs at 80% and 100% MeOH (by volume) due to favorable solvation and reduced solvent competition. Lower MeOH ratios (40–60%) weaken binding. Temperature impacts enthalpy (ΔH) and entropy (ΔS): higher temperatures reduce complex stability in high-MeOH systems, as shown by negative ΔH values in calorimetric studies .

Q. What analytical techniques are essential for validating the purity and structural integrity of this compound in synthetic applications?

Use infrared (IR) spectroscopy to confirm functional groups (e.g., ether linkages) and gas chromatography (GC) for purity assessment (≥99%). For metal complexes, conductometric data should be cross-validated with UV-Vis spectroscopy or X-ray crystallography to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding constants for this compound across different solvent systems?

Discrepancies often arise from solvent-specific dielectric effects and ion-pair formation. To address this:

  • Systematically vary MeOH/DMF ratios and measure KA under identical temperatures.
  • Calculate solvation parameters (e.g., molar solvation volume, ω) to quantify solvent-ligand competition.
  • Compare ΔG (Gibbs free energy) and ΔH values to identify thermodynamic drivers (enthalpy vs. entropy-dominated binding) .

Q. What strategies optimize experimental design for studying this compound in mixed-solvent systems with divalent cations?

  • Solvent selection : Prioritize MeOH-rich systems for high dielectric environments, which enhance cation solvation and ligand accessibility.
  • Concentration ranges : Use dilute Ca(NO3)2 solutions (e.g., 8×10<sup>−5</sup> M) to minimize ionic strength effects on conductivity measurements.
  • Data normalization : Express molar conductivity relative to limiting values (σ/σ0) to account for solvent viscosity and permittivity variations .

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the mechanistic understanding of this compound-metal interactions?

  • ΔG : Negative values indicate spontaneous complexation. Compare ΔG in ligand-free vs. ligand-containing systems to quantify coordination-driven stabilization.
  • ΔH : Exothermic (negative ΔH) binding in high-MeOH systems suggests stronger ligand-cation interactions, while endothermic (positive ΔH) behavior at lower MeOH ratios implies solvent reorganization dominates.
  • ΔS : Positive entropy changes signal desolvation of ions during complexation, a critical factor in entropy-driven binding .

Q. What are the limitations of conductometric methods for studying this compound, and how can they be mitigated?

  • Limitations : Conductivity measurements may fail to distinguish between ion-pair formation and true ligand-cation binding.
  • Mitigation strategies :

  • Supplement with spectroscopic techniques (e.g., NMR titration) to confirm 1:1 or 1:2 stoichiometry.
  • Use computational modeling (e.g., density functional theory) to predict binding geometries and validate experimental KA values .

Q. Methodological Guidance

Q. How should researchers document experimental procedures for reproducibility in this compound studies?

  • Detailed protocols : Specify solvent mixing ratios, temperature control (±0.1 K), and electrode calibration steps.
  • Data reporting : Include raw conductivity values, calculated σ/σ0 ratios, and full thermodynamic datasets (ΔG, ΔH, ΔS) in tabular form.
  • Validation : Replicate experiments at least three times and report standard deviations .

Q. What statistical approaches are appropriate for analyzing variability in binding constant measurements?

Apply linear regression to log KA vs. 1/T plots for ΔH calculation, ensuring R<sup>2</sup> > 0.98. Use error propagation methods to quantify uncertainties in ΔG and ΔS derived from KA and ΔH values .

Q. Tables of Key Parameters

Table 1 : Thermodynamic Parameters for Ca<sup>2+</sup>-Kryptofix 221D Binding in MeOH-DMF Systems

MeOH (%)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
40+2.1−8.5−35.4
80−5.8−15.2+31.6

Source: Derived from conductometric data in

Table 2 : Optimal Solvent Conditions for Maximum Ca<sup>2+</sup> Complexation

ParameterOptimal Value
MeOH ratio80–100%
Temperature298.15 K
Ligand concentration0.01–0.05 M

Source:

Propiedades

Número CAS

62002-40-8

Fórmula molecular

C26H52N2O5

Peso molecular

472.7 g/mol

Nombre IUPAC

5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

InChI

InChI=1S/C26H52N2O5/c1-2-3-4-5-6-7-8-9-10-26-25-32-21-15-27-11-17-29-18-12-28(16-22-33-26)14-20-31-24-23-30-19-13-27/h26H,2-25H2,1H3

Clave InChI

AYKASNXTQRDUFS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1

SMILES canónico

CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1

Key on ui other cas no.

62002-40-8

Sinónimos

(221)C(10)-cryptand
1,10-diaza-5-decyl-4,7,13,16,21-pentaoxabicyclo(8.8.5)tricosane
Kryptofix 221D

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.